Dexrabeprazole
Übersicht
Beschreibung
Dexrabeprazole is used in the treatment of stomach and intestinal ulcers. It is also used for the treatment of gastroesophageal reflux disease (GERD), a condition where acid from the stomach and bile irritates the food pipe, as well as other acidity-related disorders .
Synthesis Analysis
The development of an enteric-coated tablet of dexrabeprazole, the R (+)-isomer of rabeprazole, was investigated. The optimal alkaline excipient was investigated for stabilizing dexrabeprazole through a drug-excipient compatibility test . A dexrabeprazole sodium monohydrate crystal form was also developed .
Molecular Structure Analysis
Dexrabeprazole has a molecular formula of C18H21N3O3S, an average mass of 359.443 Da, and a monoisotopic mass of 359.130371 Da .
Chemical Reactions Analysis
The optimal alkaline excipient was investigated for stabilizing dexrabeprazole through a drug-excipient compatibility test . The enteric-coated tablets were prepared comprising a core containing dexrabeprazole and the optimal stabilizer .
Physical And Chemical Properties Analysis
Dexrabeprazole has a density of 1.3±0.1 g/cm3, a boiling point of 603.9±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C. It has an enthalpy of vaporization of 89.8±3.0 kJ/mol and a flash point of 319.1±34.3 °C .
Wissenschaftliche Forschungsanwendungen
1. Treatment of Acid Peptic Disorders
Dexrabeprazole, a novel proton-pump inhibitor (PPI), has shown effectiveness in treating acid peptic diseases. It has been found to have better efficacy and faster healing activity compared to rabeprazole, especially at half the recommended dose of rabeprazole. Clinical studies have confirmed its safety and efficacy in large patient populations for conditions like gastro-oesophageal reflux disease and peptic ulcers (Jain, 2009).
2. Development of Floating Microspheres for Prolonged Drug Release
Research on floating microspheres of Dexrabeprazole Sodium (DEX) has been conducted to improve its absorption and bioavailability. This involves using polymers like ethyl cellulose and hydroxypropyl methylcellulose to prepare microspheres. Such a floating drug delivery system can retain the drug in the stomach for a prolonged period, enhancing oral bioavailability and patient compliance (Sahu & Jain, 2022).
3. Analytical Methods for Quality Control
Various studies have developed and validated sensitive analytical methods like reverse phase ultra-performance liquid chromatographic (RP-UPLC) for determining impurities in Dexrabeprazole Sodium. These methods are crucial for ensuring the quality and efficacy of the drug in pharmaceutical preparations (Khadangale, Dhalape, & Pinjari, 2018).
4. Comparative Studies with Other PPIs
Dexrabeprazole has been compared with other proton-pump inhibitors like rabeprazole and esomeprazole in clinical studies. These studies assess the efficacy, safety, and specific therapeutic effects of dexrabeprazole in comparison to other PPIs, offering insights into its unique advantages and potential applications (Pai & Pai, 2007).
5. Enantioselective Analysis and Chiral Methods
Research has also been conducted on the enantioselective separation and analysis of dexrabeprazole using chiral stationary phases in liquid chromatography. This is important for understanding the pharmacological and toxicological profiles of the drug's enantiomers (Patil et al., 2011).
6. Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to understand the behavior of dexrabeprazole in the body. These studies are crucial for determining optimal dosing regimens and understanding the drug's metabolism and interactions (Mcleay et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREYEVIYCVEVJK-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432680 | |
Record name | 2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexrabeprazole | |
CAS RN |
177795-60-7 | |
Record name | (+)-Rabeprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177795-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rabeprazole, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177795607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexrabeprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13762 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXRABEPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65JK8810RM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.